Octadec-1-EN-1-YL hexadecanoate
Description
Octadec-1-en-1-yl hexadecanoate is an ester compound composed of a hexadecanoic acid (palmitic acid) moiety esterified with an octadec-1-en-1-ol (oleyl alcohol analog) group. Its structure features a 16-carbon saturated fatty acid chain and an 18-carbon monounsaturated alcohol chain with a double bond at the 1-position.
Structural analogs, such as octadec-9-en-1-yl octadec-9-enoate (CAS 17363-94-9), have been more extensively documented, particularly in lipid and wax ester research .
Properties
CAS No. |
77045-72-8 |
|---|---|
Molecular Formula |
C34H66O2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
octadec-1-enyl hexadecanoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3 |
InChI Key |
XBOQXDPZGDIUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl hexadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and hexadecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Octadec-1-en-1-yl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols, carboxylic acids.
Substitution: Amides, different esters.
Scientific Research Applications
Octadec-1-en-1-yl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological membranes and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its favorable physical and chemical properties.
Mechanism of Action
The mechanism of action of octadec-1-en-1-yl hexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ester group can undergo hydrolysis to release octadec-1-en-1-ol and hexadecanoic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Octadec-1-en-1-yl hexadecanoate with structurally related esters and aldehydes, emphasizing chain length, unsaturation, and functional groups:
Key Differences:
Functional Groups: this compound is an ester, whereas compounds like 2-Dodecenal and Phenylpropanal are aldehydes, leading to divergent reactivity (e.g., aldehydes participate in nucleophilic additions, esters in hydrolysis) .
Chain Length and Unsaturation: Compared to octadec-9-en-1-yl octadec-9-enoate, the target compound has a shorter saturated acyl chain (C16 vs. C18) and a terminal double bond in the alcohol moiety. This likely increases its melting point and oxidative stability relative to the doubly unsaturated analog .
Applications: Aldehydes (e.g., 2-Dodecenal) are favored in fragrances due to volatility, while esters like this compound are suited for non-volatile roles (e.g., surfactants) .
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